5-Methylpyrazolo[1,5-A]pyrimidin-7-amine
Description
Overview of the Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffold in Medicinal Chemistry and Drug Discovery
The pyrazolo[1,5-a]pyrimidine nucleus is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to a variety of biological targets. researchgate.netnih.gov This versatility has led to the development of pyrazolo[1,5-a]pyrimidine derivatives with a wide array of pharmacological properties. These include agents targeting the central nervous system (CNS), as well as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. rsc.orgnih.govnih.gov
The structural rigidity and planar nature of the fused ring system provide a solid foundation for designing molecules with specific three-dimensional arrangements of functional groups. nih.gov This allows for the fine-tuning of interactions with biological targets, such as enzymes and receptors. The ability to introduce various substituents at different positions on the pyrazolo[1,5-a]pyrimidine core enables chemists to modulate the compound's electronic properties, lipophilicity, and steric profile, thereby optimizing its pharmacokinetic and pharmacodynamic properties. nih.gov
Several marketed drugs are based on the pyrazolo[1,5-a]pyrimidine scaffold, highlighting its therapeutic importance. researchgate.net Examples include:
Zaleplon and Indiplon: Sedative-hypnotic agents used for the treatment of insomnia. rsc.org
Larotrectinib and Entrectinib: Potent tropomyosin receptor kinase (Trk) inhibitors used in cancer therapy. nih.gov
The broad utility of this scaffold is further demonstrated by its application in developing inhibitors for various protein kinases, which are crucial targets in oncology. nih.govrsc.org
Historical Context and Evolution of Pyrazolo[1,5-a]pyrimidine Research
The synthesis of pyrazolo[1,5-a]pyrimidines dates back to the mid-20th century, with initial research focusing on their chemical properties and reactivity. nih.gov Over time, the pharmacological potential of these compounds became increasingly evident, leading to a surge in research from the 1980s onwards. nih.govnih.gov This era marked the discovery of their potent inhibitory effects on various enzymes, particularly protein kinases. nih.gov
Early synthetic methods often involved the condensation of aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. researchgate.netmdpi.com While effective, these methods sometimes lacked efficiency or regioselectivity. The evolution of synthetic organic chemistry has introduced more advanced and efficient methodologies for constructing the pyrazolo[1,5-a]pyrimidine core. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, as well as multi-component reactions that allow for the rapid assembly of complex molecules from simple starting materials. nih.gov
The development of sophisticated analytical techniques and a deeper understanding of disease biology have further fueled the evolution of pyrazolo[1,5-a]pyrimidine research. Structure-activity relationship (SAR) studies have become a cornerstone of modern drug discovery, guiding the rational design of more potent and selective derivatives. nih.govrsc.org
Significance of 5-Methylpyrazolo[1,5-a]pyrimidin-7-amine within the Pyrazolo[1,5-a]pyrimidine Class
Within the broad class of pyrazolo[1,5-a]pyrimidines, this compound stands out as a key intermediate and a pharmacologically relevant molecule in its own right. The presence of a methyl group at the 5-position and an amine group at the 7-position provides specific structural features that can influence its biological activity and synthetic utility.
The amino group at the 7-position is particularly important as it can act as a hydrogen bond donor and a key point for further chemical modification. This allows for the synthesis of a diverse library of derivatives with potentially enhanced biological activities. For instance, the synthesis of various N-substituted derivatives of this compound has been explored in the context of developing new therapeutic agents. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-4-6(8)11-7(10-5)2-3-9-11/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNGFYXMIRHJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647695 | |
| Record name | 5-Methylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2369-88-2 | |
| Record name | 5-Methylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2369-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Approaches to 5 Methylpyrazolo 1,5 a Pyrimidin 7 Amine and Its Derivatives
Classical Cyclocondensation Reactions
The cornerstone of pyrazolo[1,5-a]pyrimidine (B1248293) synthesis is the cyclocondensation reaction, which builds the fused pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core. nih.gov This strategy is highly valued for its ability to install key structural modifications at multiple positions during the primary ring construction. rsc.org
Reactions Involving 3-Aminopyrazoles with Carbonyl Compounds or β-Ketoesters
A prevalent and extensively studied method for synthesizing the pyrazolo[1,5-a]pyrimidine skeleton involves the condensation of 3-aminopyrazoles (also referred to as 5-aminopyrazoles) with β-dicarbonyl compounds or their equivalents. rsc.orgnih.gov In this reaction, the 3-aminopyrazole (B16455) serves as a 1,3-bisnucleophile. nih.gov The process is initiated by the nucleophilic attack of the exocyclic amino group of the pyrazole on one of the carbonyl carbons of the β-dicarbonyl compound. nih.gov This is followed by an intramolecular cyclization, where the endocyclic pyrazole nitrogen attacks the second carbonyl group, and subsequent dehydration to form the final aromatic fused ring system. nih.gov
The reaction's regioselectivity is often high, a factor attributed to the greater nucleophilicity of the primary exocyclic amino group compared to the endocyclic nitrogen atom. researchgate.net Various β-dicarbonyl compounds are employed, including pentane-2,4-dione and ethyl acetoacetate, to yield a range of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanoate is a common route to produce 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. nih.govmdpi.com Similarly, β,γ-unsaturated γ-alkoxy-α-keto esters react with high regioselectivity with N-unsubstituted 5-aminopyrazoles to form pyrazolo[1,5-a]pyrimidines with an ester group at the 7-position, achieving yields between 68% and 95%. organic-chemistry.org
Microwave irradiation has been shown to be an effective technique for promoting these reactions, often leading to excellent yields and reduced reaction times. nih.gov The choice of reaction conditions, such as the use of acidic or basic catalysts, can be crucial for facilitating the cyclization process. nih.gov
Utilization of 1,3-Biselectrophilic Systems
Beyond simple dicarbonyls, a wider array of 1,3-biselectrophilic compounds are instrumental in constructing the pyrazolo[1,5-a]pyrimidine core. nih.gov These reagents include β-enaminones, β-ketonitriles, β-enaminonitriles, and α,β-unsaturated systems. nih.govrsc.org The use of β-enaminones, in particular, can enhance reactivity compared to their 1,3-dicarbonyl counterparts. nih.govresearchgate.net
The reaction with β-enaminones proceeds with controlled regioselectivity. nih.gov The initial step is typically an aza-Michael type addition-elimination, where the exocyclic NH2 group of the aminopyrazole bonds to the β-carbon of the enaminone. nih.gov Subsequent intramolecular cyclocondensation, involving the pyrazolic nitrogen and the carbonyl group, followed by water elimination, affords the final product. nih.gov Microwave-assisted, solvent-free condensation of 5-aminopyrazoles with β-enaminones has proven to be a highly efficient methodology for producing various substituted pyrazolo[1,5-a]pyrimidines in high yields. researchgate.net Similarly, arylidenemalononitriles can be used to introduce both an amine and a nitrile group onto the newly formed pyrimidine ring. nih.gov
Advanced Functionalization Strategies for the Pyrazolo[1,5-A]pyrimidine Core
While cyclocondensation reactions build the fundamental scaffold, advanced functionalization strategies are crucial for introducing diverse substituents and fine-tuning the molecule's properties. These methods operate on the pre-formed pyrazolo[1,5-a]pyrimidine ring system.
Nucleophilic Aromatic Substitution (NAS) at Peripheral Positions
Nucleophilic aromatic substitution (NAS) is a common and powerful technique for functionalizing the pyrazolo[1,5-a]pyrimidine core, particularly at the electrophilic 5- and 7-positions of the pyrimidine ring. mdpi.com This is typically achieved by first introducing a good leaving group, such as a halogen, at these positions. For example, dihydroxy pyrazolo[1,5-a]pyrimidines can be converted to their dichloro derivatives using reagents like phosphorus oxychloride (POCl3). nih.govmdpi.com
The chlorine atom at position 7 is noted to be particularly reactive towards nucleophiles. nih.gov This enhanced reactivity allows for selective substitution. nih.gov A wide variety of nucleophiles, including aromatic amines, alkylamines, cycloalkylamines, and alkoxides, can be introduced at these positions, enabling the synthesis of a broad library of derivatives. mdpi.com For instance, reacting 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) with morpholine (B109124) in the presence of potassium carbonate results in the selective substitution of the C7-chlorine, yielding 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine with high efficiency. nih.govmdpi.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., C–H Activation)
Palladium-catalyzed cross-coupling reactions represent a state-of-the-art approach for the direct functionalization of C–H bonds, offering an economical and powerful tool for elaborating the pyrazolo[1,5-a]pyrimidine scaffold. acs.org These methods avoid the need for pre-functionalized starting materials like organohalides. acs.org
Direct C-H arylation has been successfully applied to pyrazolo[1,5-a]pyrimidines. researchgate.net The regioselectivity of these reactions can often be controlled by the choice of catalyst, additives, and solvents. researchgate.net For example, direct arylation with aryl iodides can be directed to either the C3 or C7 positions. researchgate.net Palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) has also been developed to synthesize fused pyrazolo[1,5-a]pyrimidines from easily accessible substrates under mild conditions. acs.orgnih.gov Another powerful variant is the palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]pyrimidines with various heteroarenes, such as thiophenes, furans, and indoles, using an oxidant like silver acetate. rsc.org This approach proceeds without the need for pre-activation or directing groups, providing direct access to complex bi(hetero)aryl structures. rsc.org
Copper-Mediated N-Arylation
Copper-catalyzed reactions provide a complementary and efficient method for forming C-N bonds, particularly for the N-arylation of amino-substituted pyrazolo[1,5-a]pyrimidines. An efficient, ligand-free copper-promoted N-arylation of pyrazolo[1,5-a]pyrimidin-7-amines with aryl iodides has been developed. researchgate.net This method demonstrates good functional group tolerance and allows for the synthesis of both diarylamines and triarylamines by controlling the reaction conditions. researchgate.net
Microwave-assisted, copper-catalyzed C-3 amination of 5-amino-3-bromo-substituted pyrazolo[1,5-a]pyrimidine precursors has also been reported. researchgate.net This Ullmann-type coupling utilizes a copper(I) iodide catalyst with a specific carbazole-based ligand to efficiently couple various amines to the C-3 position, yielding 3,5-bis-aminated products in good to excellent yields. researchgate.net
Multicomponent Reactions (MCRs) for Diverse Substitution Patterns
Multicomponent reactions (MCRs) are highly valued in synthetic organic chemistry for their efficiency, atom economy, and ability to generate complex molecules in a single step from three or more starting materials. distantreader.org This approach allows for the creation of diverse chemical libraries of "drug-like" molecules. clockss.org For the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, MCRs offer a powerful route to introduce a wide variety of substituents.
A notable example involves a three-component reaction of 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and various primary amines, performed in a one-pot manner under controlled microwave irradiation. nih.gov This method has proven effective for producing pyrazolo[3,4-d]pyrimidin-4-ones, a related scaffold, highlighting the utility of MCRs in building such fused heterocyclic systems. nih.gov Another strategy employs the reaction of 5-aminopyrazoles, diverse aldehydes, malononitrile, and ethyl 4-chloro-3-oxobutanoate with hydrazine (B178648) hydrate (B1144303) in a five-component, solvent-free synthesis to produce highly substituted pyrano[2,3-c]pyrazoles. mdpi.com
Researchers have also developed four-component reactions to synthesize pyrazole-based pyrimido[4,5-d]pyrimidines. mdpi.com This was achieved by reacting 6-amino-1,3-dimethyluracil, N,N-dimethylformamide dimethyl acetal, formyl-1H-pyrazoles, and primary aromatic amines using an ionic liquid as both catalyst and solvent. mdpi.com Similarly, pyrazolo[1,5-a]quinazoline derivatives have been synthesized through the multi-component reactions of 4-(2-phenylhydrazono)-4H-pyrazol-3-amine derivatives with aromatic aldehydes and cyclic ketones like cyclohexanone (B45756) or dimedone. distantreader.orgresearchgate.net These examples underscore the power of MCRs to generate a wide array of substitution patterns on the pyrazole-fused pyrimidine core. distantreader.orgmdpi.com
| Reaction Type | Reactants | Key Features | Resulting Scaffold | Reference |
|---|---|---|---|---|
| Three-component | 5-Aminopyrazole-4-carboxylates, trimethyl orthoformate, primary amines | Microwave-assisted, one-pot | Pyrazolo[3,4-d]pyrimidin-4-ones | nih.gov |
| Four-component | (Hetaryl)aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Taurine-catalyzed, in water | 1,4-Dihydropyrano[2,3-c]pyrazoles | mdpi.com |
| Four-component | 6-Amino-1,3-dimethyluracil, DMF-DMA, formyl-1H-pyrazoles, primary aromatic amines | Ionic liquid catalyst/solvent | Pyrimido[4,5-d]pyrimidines | mdpi.com |
| Multi-component | 4-(2-phenylhydrazono)-4H-pyrazol-3-amine derivatives, aromatic aldehydes, cyclic ketones | Base-catalyzed in ethanol (B145695) | Pyrazolo[1,5-a]quinazolines | distantreader.orgresearchgate.net |
Click Chemistry Applications
"Click chemistry" refers to a class of reactions that are rapid, high-yield, and tolerant of various functional groups and reaction conditions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govwikipedia.orgdovepress.com This methodology is a powerful tool for creating complex molecular architectures and has been applied in medicinal chemistry to link different molecular fragments. nih.govnih.gov
While direct synthesis of the core 5-Methylpyrazolo[1,5-a]pyrimidin-7-amine via click chemistry is not the standard approach, this technique is invaluable for the derivatization and functionalization of the scaffold. rsc.org Palladium-catalyzed cross-coupling and click chemistry are key strategies for introducing diverse functional groups, which can enhance the biological activity and structural diversity of these compounds. rsc.org The 1,2,3-triazole ring formed via the click reaction is very stable and can act as a linker to connect the pyrazolo[1,5-a]pyrimidine core to other molecules or functional groups. nih.govdovepress.com This modular approach allows for the efficient assembly of new molecular entities, potentially shortening the process of lead identification and optimization in drug discovery. nih.govnd.edu
The application of click chemistry is particularly useful in creating bioconjugates, where a pyrazolo[1,5-a]pyrimidine derivative could be attached to peptides, sugars, or other biomolecules. nih.govnd.edu The reliability and specificity of the reaction ensure that complex structures can be built without affecting other sensitive parts of the molecules. nih.gov
Green Chemistry Methodologies in Synthesis
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of pyrazolo[1,5-a]pyrimidines, several green methodologies have been successfully implemented.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. clockss.orgclockss.org
The synthesis of pyrazolo[1,5-a]pyrimidines has greatly benefited from this technology. For instance, functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines have been synthesized regioselectively through the microwave-assisted cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions. nih.gov This approach yielded near-quantitative results in as little as four minutes. nih.gov In another study, a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was prepared by reacting β-enaminones with 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180 °C, achieving yields of 88–96%. rsc.org
A one-pot, two-step process for creating 7-substituted pyrazolo[1,5-a]pyrimidines was developed using microwave-assisted, palladium-catalyzed direct C-H arylation, followed by saponification-decarboxylation. rsc.orgrsc.org This method offers significant advantages, including short reaction times (0.5 hours) and excellent yields (81%). rsc.org
| Reactants | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 4-(4-chlorophenylazo)-1H-pyrazole-3,5-diamine + Ethyl acetoacetate | Conventional Heating | 4 h | 75 | clockss.org |
| 4-(4-chlorophenylazo)-1H-pyrazole-3,5-diamine + Ethyl acetoacetate | Microwave | 5 min | 95 | clockss.org |
| 4-(4-chlorophenylazo)-1H-pyrazole-3,5-diamine + Ethyl acetoacetate | Ultrasound | 15 min | 85 | clockss.org |
| Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate + Bromobenzene | Microwave | 0.5 h | 81 | rsc.org |
Deep Eutectic Solvents (DES) Applications
Deep eutectic solvents (DES) are emerging as green and sustainable alternatives to traditional volatile organic solvents. They are typically formed from a mixture of two or more components, which, at a particular molar ratio, have a melting point significantly lower than that of the individual components.
In the context of heterocyclic synthesis, a novel DES composed of glyoxylic acid and L-proline (1:1) has been designed and used as an efficient solvent and catalyst for the synthesis of pyrano[d]pyrimidine derivatives via a one-pot three-component reaction. researchgate.net This DES was found to be thermally stable and reusable for at least four cycles without a significant drop in product yield. researchgate.net Another study demonstrated that a DES made of choline (B1196258) chloride and p-toluenesulfonic acid (1:1) could be used as a solvent to selectively obtain α,α-dichlorinated ketones, showcasing the tunability of these solvent systems for specific chemical transformations. researchgate.net While direct application to this compound is an area for further research, these examples highlight the potential of DES to serve as environmentally benign reaction media for the synthesis of related heterocyclic structures. researchgate.netresearchgate.net
Ultrasound-Assisted Reactions in Aqueous Media
Ultrasound irradiation provides an alternative energy source for chemical reactions, often leading to enhanced reaction rates and yields through the phenomenon of acoustic cavitation. researchgate.net This technique is particularly attractive from a green chemistry perspective when combined with aqueous media.
The synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines has been efficiently achieved by reacting formylated active proton compounds with a carboxylate-substituted 3-aminopyrazole under ultrasonic irradiation in an aqueous ethanol medium. eurjchem.com This method provides the desired products in a green synthetic route. eurjchem.com Similarly, antipyrinyl-pyrazolo[1,5-a]pyrimidines have been synthesized from aminopyrazole and formylated active proton compounds using ultrasound irradiation in the presence of KHSO4 in water. eurjchem.com The reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in ethanol under sonication for just 5 minutes also produced pyrazolo[1,5-a]pyrimidines in satisfactory yields (61-98%). researchgate.net These studies demonstrate that ultrasound is a simple, efficient, and environmentally friendly method for synthesizing this class of compounds. researchgate.neteurjchem.comeurjchem.com
Regioselectivity in Synthetic Transformations of Pyrazolo[1,5-A]pyrimidine Derivatives
Regioselectivity, the control of where a chemical reaction occurs on a molecule, is a paramount concern in the synthesis of substituted heterocycles like pyrazolo[1,5-a]pyrimidines. The substitution pattern on the final molecule is determined by the reaction pathway, which can often be directed by the choice of reactants, catalysts, and conditions.
The reaction of 3-substituted-5-amino-1H-pyrazoles with various β-dicarbonyl compounds has been shown to proceed with high regioselectivity, yielding pyrazolo[1,5-a]pyrimidines. nih.gov The nature of the β-dicarbonyl compound plays a crucial role in directing the regiochemistry of the cyclization. nih.gov For instance, the reaction between 3-substituted-5-amino-1H-pyrazoles and 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov
Synthesis of Specific Precursors for this compound Derivatization
The synthesis of derivatives of this compound relies on the preparation of key precursors that can be readily modified. The strategic synthesis of these starting materials is fundamental for introducing diverse functional groups onto the core scaffold. The primary building blocks are typically a 5-aminopyrazole, which forms the pyrazole portion of the fused ring system, and a suitable three-carbon component to construct the pyrimidine ring.
A foundational precursor for this entire class of compounds is 3-amino-5-methylpyrazole (B16524) . This compound provides the necessary pyrazole ring with a reactive amino group essential for the subsequent cyclization reaction. A common and efficient method for its preparation involves the reaction of cyanoacetone or its alkali metal salt with a hydrazine source, such as hydrazine hydrate or a hydrazinium (B103819) salt. google.comgoogle.com The reaction is typically carried out in a solvent like water or ethanol. google.comgoogle.com
For instance, one documented process involves adding an aqueous solution of hydrazinium monohydrochloride to sodium cyanoacetone. Following the reaction, the product, 3-amino-5-methylpyrazole, can be isolated through extraction and purified by vacuum distillation, yielding a high-purity product. google.com
Table 1: Synthesis of 3-amino-5-methylpyrazole
| Reactants | Solvent/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Sodium cyanoacetone, Hydrazinium monohydrochloride | Toluene, Reflux | 74% | >99% | google.com |
| Sodium cyanoacetone, Hydrazinium monohydrochloride | Aqueous, 35°C, then Ethanol | 88.6% | >89% | google.com |
Once the 3-amino-5-methylpyrazole precursor is obtained, it is used to construct the pyrazolo[1,5-a]pyrimidine core. A critical intermediate for introducing substituents at the 5- and 7-positions is a di-halogenated derivative. A multi-step synthesis route is employed to produce 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine , a versatile precursor for derivatization. mdpi.comnih.gov
This process begins with the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide. mdpi.comnih.gov This step yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol . mdpi.comnih.gov Subsequently, this dihydroxy intermediate undergoes a chlorination reaction, typically using phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms, affording the target 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. mdpi.comnih.gov The chlorine atom at the C7 position is known to be more reactive, allowing for selective nucleophilic substitution. nih.gov This dichloro compound serves as a key platform for synthesizing various derivatives, including the target 7-amino compounds, through reactions with amines. nih.gov
Table 2: Multi-step Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
| Step | Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 5-Amino-3-methylpyrazole | Diethyl malonate, Sodium ethanolate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89% | mdpi.comnih.gov |
| 2 | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | Phosphorus oxychloride (POCl₃) | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 61% | mdpi.comnih.gov |
Other precursors used in the synthesis of the pyrazolo[1,5-a]pyrimidine system include various β-ketoesters and enaminones. nih.gov For example, condensing 5-aminopyrazole derivatives with acetylacetone (B45752) or different β-ketoesters in refluxing acetic acid with a catalytic amount of sulfuric acid is a documented method for creating the core structure. nih.gov The choice of these precursors allows for the introduction of different substituents on the pyrimidine ring from the outset of the synthesis.
Structure Activity Relationship Sar Studies of 5 Methylpyrazolo 1,5 a Pyrimidin 7 Amine Derivatives
Impact of Substituents on Biological Potency and Selectivity
The biological activity of 5-methylpyrazolo[1,5-a]pyrimidin-7-amine derivatives can be finely tuned by introducing a diverse array of substituents at different positions of the fused ring system. These modifications can significantly alter the electronic, steric, and lipophilic properties of the molecule, thereby modulating its binding affinity and selectivity for specific biological targets. nih.gov
Role of Substituents at the 2-Position (e.g., Trifluoromethyl Group)
The 2-position of the pyrazolo[1,5-a]pyrimidine (B1248293) core has been a key site for modification to enhance biological activity. For instance, in the context of antitubercular agents, the introduction of a trifluoromethyl (CF₃) group at this position has been explored. One study revealed that a compound bearing a trifluoromethyl group at the equivalent of the 2-position (referred to as R¹) retained its activity in media containing albumin, although it showed slightly detrimental effects, suggesting a potential for strong protein binding. nih.gov This indicates that while the electronic nature of the substituent at this position might not be the primary driver of potency, its physicochemical properties can influence the compound's behavior in a biological milieu. nih.gov
Influence of Substituents at the 3-Position (e.g., Aryl, Nitrile, Fluorophenyl)
The 3-position of the pyrazolo[1,5-a]pyrimidine scaffold has been shown to be critical for activity, with aromatic substituents often being a key requirement. Research on antitubercular agents has demonstrated that the presence of an aromatic ring at this position is necessary for activity, as its removal leads to a loss of potency. nih.gov
The introduction of a fluorophenyl group at this position has been particularly fruitful. In one study, a fluoro substituent on a phenyl ring at the analogous R² position was found to either retain the original potency or lead to slightly better activity, irrespective of the substitution pattern on the phenyl ring. nih.gov Furthermore, derivatives with 3,4-difluoro or 3,4-dichloro substitutions on the phenyl ring exhibited improved activity, which was attributed to reduced protein binding. nih.gov
The incorporation of a nitrile (cyano) group at the 3-position has also been investigated in related pyrazolo[1,5-a]pyrimidine scaffolds. While direct SAR data for a 3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is limited, studies on 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines as casein kinase 2α (CSNK2A) inhibitors have highlighted the importance of this group. X-ray crystallography revealed that the cyano group participates in coordinating with a bound water molecule, which is a key interaction for potent inhibition. This suggests that the nitrile group at the 3-position can act as a crucial hydrogen bond acceptor, contributing to the binding affinity of the molecule.
The following table summarizes the impact of various substituents at the 3-position on the antitubercular activity of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, a closely related scaffold.
| Compound ID | R² Substituent (Analogous to 3-position) | MIC in 7H9/ADC (μM) |
| 1 | Phenyl | 10 |
| P16 | 2-Fluorophenyl | 10 |
| P17 | 3-Fluorophenyl | 10 |
| P18 | 4-Fluorophenyl | 5 |
| P19 | 3,4-Difluorophenyl | 2 |
| P20 | 3,4-Dichlorophenyl | 2 |
| P21 | (Removal of Phenyl) | >40 |
Data sourced from a study on antitubercular agents. nih.gov The R² position in this study corresponds to the 3-position of the core scaffold discussed in this article.
Effects of Modifications at the 5-Position (e.g., Methyl Group Influence)
The methyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine ring has been shown to have a significant impact on biological activity. In the development of antitubercular agents, the removal of this methyl group (in a des-methyl analogue) was found to be detrimental to the activity in one instance. nih.gov However, in another analogue, the removal of the 5-methyl group led to a 4-fold increase in potency, indicating that the influence of this substituent is context-dependent and likely intertwined with the nature of other substituents on the scaffold. nih.gov This highlights the complexity of SAR and the need for careful optimization of each part of the molecule.
Significance of the Amino Group at the 7-Position and its Derivatization (e.g., Arylamino, Alkylamino, 2-Pyridylmethylamine)
The amino group at the 7-position is a cornerstone of the this compound scaffold's biological activity and serves as a key point for derivatization to modulate potency and selectivity. This has been extensively demonstrated in the development of kinase inhibitors. nih.gov
Arylamino substituents at the 7-position have been explored, with studies on related pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides showing that an optimized phenyl amide moiety at this position can lead to compounds that preferentially kill cancer cells deficient in the p21 protein. sigmaaldrich.com
Alkylamino groups have also been shown to be important. For instance, the introduction of a cyclopropylamino group at the 7-position has been a key feature in the design of potent and selective CSNK2A inhibitors.
The derivatization of the 7-amino group is a common strategy in the development of pyrazolo[1,5-a]pyrimidine-based inhibitors. For example, in the pursuit of TTK inhibitors, nucleophilic aromatic substitution with various amines at the 7-position was a crucial step in the synthesis of potent compounds. nih.gov
Pharmacophore Identification and Optimization
Pharmacophore modeling is a powerful tool in drug discovery that defines the essential three-dimensional arrangement of functional groups required for biological activity. For the pyrazolo[1,5-a]pyrimidine scaffold, several key pharmacophoric features have been identified.
In the context of Trk kinase inhibitors, the pyrazolo[1,5-a]pyrimidine core itself is a crucial element, forming a hinge interaction with the Met592 residue in the kinase domain. nih.gov The nitrogen atom (N1) of the pyrazole (B372694) ring often acts as a hydrogen bond acceptor in this interaction. mdpi.com
A general pharmacophore model for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors often includes:
A heterocyclic core for hinge binding.
A hydrogen bond acceptor (e.g., the pyrazole nitrogen).
A hydrogen bond donor (often from an amino group or its derivative at the 7-position).
Hydrophobic groups that occupy specific pockets in the ATP-binding site.
Solvent-exposed moieties that can be modified to improve physicochemical properties. nih.gov
Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)
The three-dimensional conformation of this compound derivatives and the intramolecular interactions within the molecule play a critical role in determining their biological activity. The fused ring system provides a relatively rigid and planar framework. nih.gov
Intramolecular hydrogen bonding is a key feature that can influence the conformation and binding affinity of these compounds. For example, in the crystal structure of 7-amino-5-methyl-2-phenyl-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine, an intramolecular N—H⋯N hydrogen bond was observed. nih.gov This type of interaction can help to lock the molecule in a specific conformation that is favorable for binding to its biological target.
The planarity of the pyrazolo[1,5-a]pyrimidine ring system is also an important factor. X-ray diffraction studies have shown that this ring system is essentially planar. researchgate.net This planarity can facilitate π–π stacking interactions with aromatic residues in the binding site of a protein.
Relationship between Structural Features and Physicochemical Modulators of Activity
The biological activity of derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold is intricately linked to their structural features and the resulting physicochemical properties. Structure-activity relationship (SAR) studies reveal that modifications to the core structure can significantly modulate activity by altering factors such as steric hindrance, electronic distribution, and protein binding affinity. nih.govacs.orgresearchgate.net Research into this class of compounds, particularly analogues of the pyrazolo[1,5-a]pyrimidin-7-one and 7-aminopyrazolo[1,5-a]pyrimidine cores, has provided critical insights into the key determinants of their biological function, including antitubercular and protein kinase inhibitory activities. nih.govnih.gov
Systematic exploration of the pyrazolo[1,5-a]pyrimidine scaffold has focused on determining which moieties are essential for bioactivity. researchgate.net For instance, in the context of antitubercular agents, preliminary SAR studies on a focused library of 27 compounds based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold were conducted to identify key functionalities. acs.org The minimum inhibitory concentrations (MICs) were assessed against Mycobacterium tuberculosis (Mtb) H37Rv. The difference in MIC values in media with and without albumin (ADC vs. GCas) is a key physicochemical indicator, where lower MICs in the absence of albumin generally suggest lower protein binding. acs.org
One of the most critical positions for substitution appears to be the C2-position of the pyrazole ring. The introduction of a phenyl group at this position has been shown to be a crucial feature for potent activity in several studies. researchgate.net The activity is further influenced by the substituents on this phenyl ring. For example, the presence of a 4-pyridyl moiety at the R¹ position (P19) and a 4-(trifluoromethoxy)phenyl group (P24) resulted in significant improvements in antitubercular activity. nih.gov These substitutions likely influence the electronic and conformational properties of the molecule, enhancing its interaction with the biological target.
Modifications at other positions also have a profound impact. For example, the introduction of a trifluoromethyl group at the R³ position (P7) retained activity, but with notable effects in media containing albumin, which suggests a strong interaction with proteins. researchgate.net In contrast, replacing the methyl group at the C2 position with a hydroxyl (P3) or an amino group (P4) was also explored to understand the substituent effects. researchgate.net Furthermore, bulky substituents at the R² position, such as cyclohexylmethyl (P9) and isobutyl (P12), were generally not well-tolerated, indicating that steric bulk in this region is detrimental to activity. researchgate.net
The importance of the pyrazolo[1,5-a]pyrimidine core itself was validated by synthesizing a triazinone analogue (P5), which was found to be almost inactive, confirming the necessity of the pyrimidinone scaffold for the observed antitubercular activity. researchgate.net
Table 1: SAR of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogues Against M. tuberculosis H37Rv
This table summarizes the minimum inhibitory concentration (MIC) values for a series of analogues, highlighting how different substituents at various positions on the pyrazolo[1,5-a]pyrimidin-7(4H)-one core affect antitubercular activity. Data is sourced from studies on antitubercular agents. acs.orgresearchgate.net
| Compound | R¹ (at C2) | R² (at C5) | R³ (at C6) | MIC (μM) in GCas | MIC (μM) in ADC |
| 1 | 2-Naphthyl | Me | H | 12.5 | >100 |
| P9 | Ph | Cyclohexylmethyl | H | >100 | >100 |
| P11 | Ph | Cyclohexyl | H | >100 | >100 |
| P12 | Ph | Isobutyl | H | >100 | >100 |
| P19 | 4-Pyridyl | Me | H | 0.78 | 6.25 |
| P24 | 4-(Trifluoromethoxy)phenyl | Me | H | 0.39 | 1.56 |
| P7 | Ph | Me | CF₃ | 6.25 | >100 |
In the realm of protein kinase inhibition, the 7-amino group of the pyrazolo[1,5-a]pyrimidine scaffold serves as a critical anchor. SAR studies emphasize that this group is a key feature for developing potent inhibitors, for example, against FMS-like tyrosine kinase 3 (FLT3). nih.govmedchemexpress.cn The nature of the substituent on the 7-amino moiety directly modulates inhibitory activity. For instance, studies on 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors showed that while the compounds exhibited moderate activity, the synthetic route allows for easy diversification at various positions to optimize potency. nih.gov
The electronic properties of substituents on aryl groups attached to the 7-amino position are also significant physicochemical modulators. Research on 7-(N-arylamino)pyrazolo[1,5-a]pyrimidines demonstrated that amines coupled with electron-donating groups could be synthesized under milder basic conditions, whereas those bearing electron-withdrawing groups required stronger bases. nih.gov This highlights how the electronic nature of the substituents influences not only the biological activity but also the synthetic accessibility of the derivatives. The ability of the pyrazolo[1,5-a]pyrimidine structure to mimic ATP allows it to interact with the ATP-binding pocket of kinases, a fundamental physicochemical interaction for its inhibitory mechanism. nih.gov
Table 2: Influence of C7-Substituents on Kinase Inhibitory Activity
This table illustrates how modifications at the C7-position of the pyrazolo[1,5-a]pyrimidine scaffold influence its activity as a kinase inhibitor. The data is generalized from findings in studies on various kinase targets. nih.govmedchemexpress.cnnih.gov
| General Structure | R (at C7) | General Observation on Activity |
| Pyrazolo[1,5-a]pyrimidine | -NH₂ (unsubstituted amine) | Essential for baseline kinase inhibitory activity. nih.gov |
| Pyrazolo[1,5-a]pyrimidine | -NH-Alkyl-COOH | Moderate cathepsin K inhibition, potential for further optimization. nih.gov |
| Pyrazolo[1,5-a]pyrimidine | -NH-Aryl | Activity is modulated by electronic properties (electron-donating vs. electron-withdrawing) of substituents on the aryl ring. nih.gov |
| Pyrazolo[1,5-a]pyrimidine | -NH-Heterocycle | Potent inhibition of kinases like FLT3, with specificity influenced by the heterocyclic ring system. medchemexpress.cn |
Biological Activities and Pharmacological Profiles of 5 Methylpyrazolo 1,5 a Pyrimidin 7 Amine Derivatives
Anticancer Activities
Derivatives of 5-methylpyrazolo[1,5-a]pyrimidin-7-amine are notable for their potent anticancer properties, which stem from their ability to inhibit critical enzymes in cell signaling pathways and induce cytotoxicity in various cancer cell lines.
Protein Kinase Inhibition Profiles
The pyrazolo[1,5-a]pyrimidine (B1248293) core structure is an effective mimic of the purine (B94841) ring of ATP, allowing derivatives to act as competitive inhibitors in the ATP-binding pocket of numerous protein kinases. nih.gov This inhibitory action disrupts signaling pathways that are frequently overactive in cancer, leading to reduced cell growth and proliferation. nih.govrsc.org Research has identified that this class of compounds can inhibit a broad spectrum of kinases crucial to cancer progression.
A wide class of pyrazolo[1,5-a]pyrimidin-7-yl-amine compounds has been found to inhibit specific groups of kinases, including but not limited to cyclin-dependent kinases (CDK1, CDK2), vascular endothelial growth factor receptors (VEGFR), and platelet-derived growth factor receptors (PDGFR). google.comnih.gov Specific substitution patterns on the pyrazolo[1,5-a]pyrimidine scaffold allow for the fine-tuning of interactions with the kinase binding site, enabling the development of inhibitors with varying degrees of specificity. google.com
Studies have highlighted the efficacy of these derivatives against kinases such as:
CDKs: Certain pyrazolo[1,5-a]pyrimidines show potent inhibitory activity against CDK2, a key regulator of the cell cycle. Molecular docking studies of some derivatives revealed that the amino group on the pyrimidine (B1678525) ring can form essential hydrogen bonds within the kinase's active site, contributing to their inhibitory mechanism. ekb.eg Dinaciclib, a marketed anticancer drug, features the pyrazolo[1,5-a]pyrimidine scaffold and functions by inhibiting CDKs. semanticscholar.org
Trk/NTRK: The pyrazolo[1,5-a]pyrimidine framework is a prominent feature in several Tropomyosin Receptor Kinase (Trk) inhibitors, which are critical for treating certain solid tumors. mdpi.com Marketed drugs like Larotrectinib and Entrectinib, used to treat NTRK fusion-positive cancers, are based on this scaffold. mdpi.com
Other Kinases: The versatility of the pyrazolo[1,5-a]pyrimidine core allows for the inhibition of a diverse panel of other kinases implicated in oncology, including CK2, EGFR, B-Raf, MEK, Pim-1, and BTK. nih.govrsc.org For instance, pyrazolo[1,5-a]pyrimidine ureas have been developed as potent, multitargeted inhibitors of VEGFR and PDGFR kinases. nih.gov
| Kinase Target | Derivative/Compound Series | Observed Activity | Source(s) |
|---|---|---|---|
| CDK2 | Pyrazolo[1,5-a]pyrimidin-2-amine (B2852195) derivatives | Inhibition confirmed by molecular docking; contributes to cytotoxic activity. | ekb.eg |
| Trk/NTRK Family | Pyrazolo[1,5-a]pyrimidine-based compounds (e.g., Larotrectinib, Entrectinib) | Potent inhibition (IC50 values <0.02 nM for some derivatives). Forms key hinge interactions. | mdpi.com |
| VEGFR/PDGFR | 7-Aminopyrazolo[1,5-a]pyrimidine ureas | Potent enzymatic (<10 nM) and cellular (<10 nM) inhibition of KDR (VEGFR2). | nih.gov |
| TTK | Pyrazolo[1,5-a]pyrimidine series (e.g., CFI-402257) | Potent and selective inhibition (Ki = 0.1 nM). | nih.gov |
| Multiple Kinases (CK2, EGFR, B-Raf, MEK, Pim-1, etc.) | General Pyrazolo[1,5-a]pyrimidine scaffold | Identified as effective inhibitors for a broad range of cancer-related kinases. | nih.govrsc.org |
Cytotoxicity Studies in Various Cancer Cell Lines
The kinase-inhibiting properties of this compound derivatives translate to significant cytotoxic effects against a variety of human cancer cell lines.
Glioblastoma: Derivatives of the pyrazolo[1,5-a]pyrimidine acetamide (B32628) DPA-713 have been investigated for their anti-glioblastoma activity. nih.gov Certain analogues, such as those with hexyl ether and benzyl (B1604629) ether side chains, reduced the proliferation of T98G glioblastoma cells and induced apoptosis. nih.gov In another study, a library of 23 substituted pyrazolo[1,5-a]pyrimidinones was screened against the glioblastoma U-251 MG cell line, identifying lead compounds capable of inducing significant and selective cancer cell death. researchgate.net Furthermore, pyrazolo[3,4-d]pyrimidine derivatives, a related structural class, have been shown to induce oxidative stress and cell death in patient-derived glioblastoma cells. nih.gov
Rhabdomyosarcoma and Osteosarcoma: The anticancer activity of these compounds extends to sarcomas. A study involving 7-amino-5-aryl-6-cyanoazolo[1,5-a]pyrimidines found derivatives with a pronounced cytotoxic effect against the embryonal rhabdomyosarcoma (Rd) cell line. researchgate.net In the context of osteosarcoma, a pyrazolo[3,4-d]pyrimidine derivative, SI-83, impaired cell viability and induced apoptosis in human osteosarcoma cell lines (including SaOS-2) by inhibiting Src phosphorylation. researchgate.net
HCT-116 Colorectal Carcinoma and HepG2 Hepatocellular Carcinoma: Numerous studies have confirmed the cytotoxicity of pyrazolo[1,5-a]pyrimidine derivatives against colon and liver cancer cells. One study synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their effects on MCF-7 (breast), HCT-116, and HepG2 cell lines. ekb.eg Compound 5b in this series showed the most promising activity against HCT-116, with an IC50 value of 8.64 µM, which was comparable to the standard doxorubicin. ekb.eg The same series also showed promising cytotoxicity against HepG2 cells, with IC50 values ranging from 12.76 to 16.11 µM. ekb.eg Other research has consistently shown that pyrazolo[1,5-a]pyrimidine derivatives possess potent activity against HCT-116 and HepG2 cell lines. ekb.egrhhz.net
| Cancer Cell Line | Derivative/Compound Series | IC50 Value / Observed Effect | Source(s) |
|---|---|---|---|
| Glioblastoma (T98G) | DPA-713 analogues (hexyl and benzyl ethers) | Decreased proliferation and induced apoptosis. | nih.gov |
| Glioblastoma (U-251 MG) | Substituted pyrazolo[1,5-a]pyrimidinones | Identified lead compounds with selective cytotoxicity. | researchgate.net |
| Rhabdomyosarcoma (Rd) | 7-Amino-5-aryl-6-cyanoazolo[1,5-a]pyrimidines | Pronounced cytotoxic effect observed. | researchgate.net |
| Osteosarcoma (SaOS-2) | SI-83 (a pyrazolo[3,4-d]pyrimidine) | Impaired cell viability (IC50 ≈ 12 µM) and induced apoptosis. | researchgate.net |
| HCT-116 (Colorectal) | Pyrazolo[1,5-a]pyrimidine derivative 5b | 8.64 µM | ekb.eg |
| HCT-116 (Colorectal) | Pyrazolo[1,5-a]pyrimidine derivatives 5a, 5c | 13.26 µM and 16.74 µM, respectively | ekb.eg |
| HepG2 (Liver) | Pyrazolo[1,5-a]pyrimidine derivatives 5a, 5b, 5c | 16.11 µM, 12.76 µM, and 15.45 µM, respectively | ekb.eg |
| Ehrlich Ascites Carcinoma (EAC) | N-aryl-2-[(4-methoxyphenyl)amino]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamides | Demonstrated cytotoxic activity. | nih.govresearchgate.net |
Antiproliferative Effects
The antiproliferative activity of this compound derivatives is a direct consequence of their cytotoxic and kinase-inhibiting capabilities. By arresting the cell cycle and inducing apoptosis, these compounds effectively halt the uncontrolled proliferation of cancer cells. rsc.org For example, a series of novel N-anilino-2-substituted-5-methyl- ekb.egekb.egnih.govtriazolo[1,5-a]pyrimidine-7-amine derivatives was evaluated for in vitro antiproliferative activity against Bel-7402 and HT-1080 cancer cell lines, with most compounds inhibiting cell proliferation at low concentrations. researchgate.net The demonstrated efficacy in various cytotoxicity assays against cell lines like HCT-116 and HepG2 underscores their potential to suppress tumor growth. ekb.eg
Antimicrobial Activities
In addition to their anticancer properties, derivatives of 5-methylpyrazolo[1,5-a]pyrimidine (B1610586) have been investigated for their potential to combat microbial infections, showing efficacy against a range of bacteria and fungi.
Antibacterial Spectrum and Efficacy
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net
One study synthesized a series of pyrazolo[1,5-a]pyrimidines and tested them against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). jocpr.com Compound 11 from this series showed the highest potency against all tested organisms, with inhibition zones of 23 mm for S. aureus, 24 mm for P. aeruginosa, and 22 mm for E. coli. jocpr.com Another study evaluated 16 different pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine derivatives against clinically isolated multidrug-resistant bacteria. nih.gov The 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative 6 showed a good antibacterial spectrum with MIC values ranging from 0.187 to 0.50 µg/mL. nih.gov
| Bacterial Strain | Derivative/Compound | Activity (Zone of Inhibition) | MIC Value | Source(s) |
|---|---|---|---|---|
| S. aureus (Gram-positive) | Compound 11 | 23 mm | Not specified | jocpr.com |
| B. subtilis (Gram-positive) | Compound 11 | Not specified | Not specified | jocpr.com |
| E. coli (Gram-negative) | Compound 11 | 22 mm | Not specified | jocpr.com |
| P. aeruginosa (Gram-negative) | Compound 11 | 24 mm | Not specified | jocpr.com |
| S. aureus (Gram-positive) | Compound 6 (5,7-dimethyl) | Not specified | 0.187–0.375 µg/mL | nih.gov |
| P. aeruginosa (Gram-negative) | Compound 6 (5,7-dimethyl) | Not specified | 0.187–0.375 µg/mL | nih.gov |
Antifungal Properties
The antifungal potential of this chemical class has also been well-documented. A study focused on 7-alkylaminopyrazolo[1,5-a]pyrimidines found that these compounds were effective inhibitors of Trichophyton mentagrophytes in vitro. nih.gov The degree of inhibition was found to increase with the length of the alkylamino chain up to eight carbon units. nih.gov Notably, 5-methyl-7-oleylaminopyrazolo[1,5-a]pyrimidine was four times more inhibitory and 16 times more fungicidal against T. mentagrophytes than its saturated counterpart, 5-methyl-7-n-octylaminopyrazolo[1,5-a]pyrimidine. nih.govacs.org Other studies have confirmed activity against fungi such as Candida albicans and Aspergillus niger. jocpr.com
Antitubercular Activity (against Mycobacterium tuberculosis)
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have emerged as a promising class of compounds in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis (M. tb). nih.govacs.org High-throughput screening campaigns have identified the pyrazolo[1,5-a]pyrimidin-7(4H)-one core as a viable starting point for the development of novel antitubercular agents. nih.govacs.org Subsequent research has focused on exploring the structure-activity relationships (SAR) of these compounds to enhance their potency and efficacy.
Key findings from these studies have highlighted the importance of specific substitutions on the pyrazolo[1,5-a]pyrimidine ring. For instance, the introduction of a 3-(4-fluoro)phenyl group has been shown to optimize anti-M. tb activity. nih.gov This is attributed to favorable hydrophobic interactions with the target enzyme, mycobacterial ATP synthase. nih.gov Furthermore, modifications at the 5-position with various alkyl, aryl, and heteroaryl substituents have yielded compounds with potent in vitro growth inhibition of M. tb. nih.gov Some of these derivatives have also demonstrated favorable properties such as low hERG liability and good microsomal stability in both mouse and human liver models, underscoring their potential for further development. nih.gov
Interestingly, the mechanism of action for some pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been linked to the disruption of iron homeostasis in mycobacteria. nih.govacs.org However, other studies have revealed that resistance to certain analogues can be conferred by the mutation of a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase, which leads to the metabolic breakdown of the compound. nih.gov This highlights the diverse mechanisms through which these compounds can exert their antitubercular effects.
| Compound Type | Key Structural Features | Activity/Mechanism of Action |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Core scaffold | Identified as a potential antituberculosis lead. nih.govacs.org |
| 3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | 3-(4-fluoro)phenyl group; various 5-substituents | Potent in vitro M. tb growth inhibition; inhibition of mycobacterial ATP synthase. nih.gov |
| Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides (THPP) | Tetrahydropyrazolo[1,5-a]pyrimidine core | Bactericidal efficacy against M. tuberculosis by targeting MmpL3. plos.org |
Antiviral Activities
The pyrazolo[1,5-a]pyrimidine scaffold has also been investigated for its antiviral properties against a range of viruses. A notable target for these compounds is the hepatitis C virus (HCV). nih.govnih.gov A series of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives have been synthesized and shown to be potent inhibitors of the HCV NS5B RNA-dependent RNA polymerase in enzymatic assays. nih.gov Similarly, novel 7-aminopyrazolo[1,5-a]pyrimidine (7-APP) derivatives have been identified as potent HCV inhibitors through cell culture-based evaluations. nih.gov
The antiviral activity of pyrazolo[1,5-a]pyrimidine derivatives extends to coronaviruses, including the highly pathogenic SARS-CoV-2. rsc.orggoogle.com The mechanism of action for some of these compounds is believed to involve the inhibition of phosphatidylinositol 4-kinase (PI4K), an enzyme crucial for the replication of various viruses, including coronaviruses and picornaviruses. google.com Research has also explored pyrazole derivatives with a hydroxyquinoline scaffold, which have demonstrated promising antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org Furthermore, pyranopyrazole derivatives have been identified as potential inhibitors of human coronavirus 229E, with some compounds exhibiting high selectivity indices. mdpi.com
In addition to HCV and coronaviruses, certain 3-arylpyrazolo[1,5-a]pyrimidines have been reported to possess potent activity against herpesviruses. google.com This broad-spectrum antiviral potential underscores the versatility of the pyrazolo[1,5-a]pyrimidine core in developing novel antiviral therapeutics.
| Virus | Compound Class | Mechanism of Action |
| Hepatitis C Virus (HCV) | 4H-pyrazolo[1,5-a]pyrimidin-7-ones, 7-aminopyrazolo[1,5-a]pyrimidines | Inhibition of HCV NS5B RNA-dependent RNA polymerase. nih.govnih.gov |
| Coronaviruses (SARS-CoV-2, MERS-CoV, HCoV-229E) | Pyrazolo[1,5-a]pyrimidine derivatives, Pyrazole-hydroxyquinoline hybrids, Pyranopyrazoles | Inhibition of PI4K, inhibition of viral replication. rsc.orggoogle.commdpi.com |
| Picornavirus | Imidazopyrazine derivatives (related scaffold) | Inhibition of PI4K. google.com |
| Herpesviruses | 3-Arylpyrazolo[1,5-a]pyrimidines | Potent antiviral activity. google.com |
Anti-inflammatory Effects
Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade. nih.govnih.gov A series of pyrazolo[1,5-a]pyrimidin-7-ones were synthesized and evaluated for their ability to modulate inflammatory responses. nih.gov These compounds were found to influence leukotriene and prostaglandin (B15479496) biosynthesis, with the nature of the substituent at the 2-position determining the selectivity and potency of this inhibition. nih.gov One of the most promising compounds from this series was 4,7-dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one, which exhibited powerful pharmacological activity both in vivo and in vitro. nih.gov
Another important mechanism underlying the anti-inflammatory effects of these derivatives is the selective inhibition of cyclooxygenase-2 (COX-2). nih.gov A series of bicyclic pyrazolo[1,5-a]pyrimidines were developed as potent and selective COX-2 inhibitors. nih.gov Structure-activity relationship studies revealed that 6,7-disubstitution on the pyrimidine ring provided the best activity, leading to the identification of 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine as a particularly potent and selective COX-2 inhibitor. nih.gov This compound demonstrated efficacy in both in vitro human whole blood assays and in vivo models of inflammation. nih.gov
| Compound Series | Key Structural Features | Mechanism of Action |
| Pyrazolo[1,5-a]pyrimidin-7-ones | Varied substituents at the 2-position | Inhibition of leukotriene and/or prostaglandin biosynthesis. nih.gov |
| Bicyclic pyrazolo[1,5-a]pyrimidines | 6,7-disubstitution on the pyrimidine ring | Potent and selective inhibition of COX-2. nih.gov |
Other Pharmacological Activities
Antimalarial Properties and Enzyme Inhibition (e.g., Pf-dihydroorotate dehydrogenase)
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully exploited to develop novel antimalarial agents. bohrium.comnih.gov A key target for these compounds is the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an essential enzyme in the parasite's pyrimidine biosynthesis pathway. bohrium.comnih.gov A series of 7-arylaminopyrazolo[1,5-a]pyrimidine derivatives were designed and synthesized, with several compounds demonstrating significant activity against P. falciparum. bohrium.com Notably, some of these derivatives displayed high selectivity and potent inhibition of PfDHODH, with IC50 values in the micromolar and even sub-micromolar range. bohrium.com The presence of a trifluoromethyl group at the 2- or 5-position of the pyrazolo[1,5-a]pyrimidine ring was found to enhance the antimalarial activity. bohrium.com These findings highlight the potential of these compounds as leads for the development of new antimalarial drugs, particularly for combating drug-resistant strains of the parasite.
| Compound Class | Target Enzyme | Key Findings |
| 7-Arylaminopyrazolo[1,5-a]pyrimidines | Pf-dihydroorotate dehydrogenase (PfDHODH) | Potent inhibition of PfDHODH and activity against P. falciparum. Trifluoromethyl substitution enhances activity. bohrium.com |
Receptor Modulation
Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as modulators of various G protein-coupled receptors (GPCRs) and other receptor types, indicating their potential for treating a range of central nervous system and other disorders. The pyrazolo[1,5-a]pyrimidine scaffold is known to be a useful template for developing ligands for several important receptors.
Serotonin (B10506) 5-HT6 Receptor: While not the primary focus of the provided search results, the general versatility of the pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry suggests its potential for interaction with various receptors, including serotonin receptors.
Benzodiazepine (B76468) Receptors: The pyrazolo[1,5-a]pyrimidine core has been described as a scaffold for benzodiazepine receptor antagonists. google.com
Angiotensin II Receptors: Derivatives of this scaffold have been reported as angiotensin II receptor antagonists, suggesting a potential role in cardiovascular disease management. google.com
Neuropeptide Y Receptors: The pyrazolo[1,5-a]pyrimidine framework has been utilized to develop neuropeptide Y receptor antagonists. google.com Neuropeptide Y receptors are involved in various physiological processes, including appetite regulation and anxiety. nih.govmedchemexpress.com
| Receptor Target | Implication |
| Benzodiazepine Receptors | Potential for CNS applications, such as anxiolytics or anticonvulsants. google.com |
| Angiotensin II Receptors | Potential for treating hypertension and other cardiovascular conditions. google.com |
| Neuropeptide Y Receptors | Potential for treating obesity, anxiety, and other metabolic or neurological disorders. google.comnih.gov |
Additional Enzymatic Inhibition
Beyond the enzymes already discussed, pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against other important enzymatic targets.
COX-2: As detailed in the anti-inflammatory section, pyrazolo[1,5-a]pyrimidines have been developed as potent and selective inhibitors of COX-2, an enzyme involved in pain and inflammation. nih.govresearchgate.net The design of these inhibitors often involves creating hybrid molecules that combine the pyrazolo[1,5-a]pyrimidine core with other pharmacophores known to interact with COX-2. researchgate.net
DPP-4: Dipeptidyl peptidase-4 (DPP-4) is a key target in the treatment of type 2 diabetes. Researchers have designed and synthesized new DPP-4 inhibitors by replacing the tetrahydrotriazolopyridine motif of the known DPP-4 inhibitor, Sitagliptin, with a fused pyrazolopyrimidine bicyclic fragment. vietnamjournal.ru Several of these novel derivatives, particularly those with a β-amino carbonyl linker and a 6-(hydroxymethyl)pyrazolopyrimidine core, exhibited significant DPP-4 inhibition with good selectivity over related enzymes like DPP-8 and DPP-9. vietnamjournal.ru
| Enzyme Target | Therapeutic Area | Key Findings |
| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | Development of potent and selective inhibitors with specific substitution patterns enhancing activity. nih.govresearchgate.net |
| Dipeptidyl peptidase-4 (DPP-4) | Type 2 Diabetes | Novel pyrazolopyrimidine derivatives show potent and selective inhibition of DPP-4. vietnamjournal.ru |
Elucidation of Molecular Mechanisms of Action for 5 Methylpyrazolo 1,5 a Pyrimidin 7 Amine Derivatives
Identification of Specific Biological Targets (Enzymes, Receptors, Proteins)
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) core are recognized for their ability to interact with a diverse range of biological targets, a characteristic that underpins their broad pharmacological profile. nih.gov A primary and extensively studied area is their function as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. nih.govrsc.org
Extensive research has identified numerous specific kinase targets for these compounds. The list of inhibited kinases is substantial and includes Casein Kinase 2 (CK2), Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, Phosphodiesterase 4 (PDE4), B-cell lymphoma 6 (BCL6), Death-associated protein kinase-related apoptosis-inducing protein kinase 1 (DRAK1), Cyclin-dependent kinases 1 and 2 (CDK1/CDK2), and Pim-1. nih.govrsc.org For instance, certain derivatives show potent activity against CDK2, a key regulator of cell cycle progression, making them promising candidates for anti-tumor agents. ekb.eg
Beyond the kinase family, these compounds have been identified as antagonists for other critical receptors. Early reports characterized pyrazolopyrimidines as adenosine (B11128) receptor antagonists. ekb.eg More recent studies have detailed their activity as antagonists of the serotonin (B10506) 5-HT(6) receptor. nih.gov
In the context of inflammatory and autoimmune diseases, Phosphoinositide 3-kinase delta (PI3Kδ) has emerged as a key target. nih.gov Specific derivatives have been engineered to be highly selective inhibitors of PI3Kδ, an enzyme predominantly expressed in immune cells and central to their function. nih.gov
For infectious diseases, particularly tuberculosis, specific molecular targets within Mycobacterium tuberculosis have been identified. Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase. nih.gov Another crucial target identified is the essential mycobacterial membrane protein large 3 (MmpL3), which is involved in the transport of mycolic acid precursors necessary for building the bacterial cell wall. plos.org In other bacteria, the MurA enzyme, which catalyzes an early step in cell wall biosynthesis, has also been identified as a target. researchgate.net Furthermore, some derivatives act as microtubule polymerization inhibitors by targeting tubulin. nih.gov
Table 1: Selected Biological Targets of Pyrazolo[1,5-a]pyrimidine Derivatives
| Target Class | Specific Target | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | EGFR, B-Raf, MEK, CDKs (e.g., CDK2), Pim-1 | Cancer | nih.govrsc.orgekb.eg |
| PI3Kδ | Inflammation, Autoimmune Disease | nih.gov | |
| Tropomyosin Receptor Kinases (Trks) | Cancer | mdpi.com | |
| Receptors | Adenosine Receptors | Various | ekb.eg |
| Serotonin 5-HT(6) Receptor | CNS Disorders | nih.gov | |
| Bacterial Enzymes/Proteins | Mycobacterial ATP synthase | Tuberculosis | nih.gov |
| MmpL3 | Tuberculosis | plos.org | |
| MurA | Bacterial Infections | researchgate.net |
Modulatory Effects on Cellular Pathways and Signaling Cascades
By engaging with their specific molecular targets, 5-methylpyrazolo[1,5-a]pyrimidin-7-amine derivatives trigger a cascade of downstream effects, profoundly modulating key cellular pathways. As potent protein kinase inhibitors, they serve as critical regulators in cellular signaling. nih.govrsc.org Their interaction with the PI3K/AKT signaling pathway is a prominent example. nih.govnih.gov Inhibition of PI3Kδ, for instance, can disrupt the proliferation, differentiation, migration, and survival of immune cells, which are processes heavily dependent on this pathway. nih.gov
The anticancer effects of these derivatives are often linked to their ability to interfere with the cell cycle. By inhibiting CDKs, such as CDK2, these compounds can halt the cell cycle at critical checkpoints like the G1/S and G2/M transitions. ekb.eg Similarly, derivatives that target tubulin disrupt the formation and dynamics of the mitotic spindle, a crucial structure for cell division. This inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells. nih.gov This mechanism also impacts other cellular functions dependent on microtubules, such as cell migration. nih.gov
Investigations into Tautomeric Forms and their Differential Target Interactions
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives can be subtly influenced by their tautomeric forms. Tautomers are structural isomers that readily interconvert, and different tautomeric states can exhibit distinct binding affinities for their biological targets. Research into pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues has provided clear evidence of this phenomenon. nih.gov
In one study, the core scaffold was found to exist in different tautomeric configurations. nih.gov The synthesis of methylated analogues allowed researchers to "lock" the molecule into a specific tautomeric form and study its activity. An O-methylated derivative, constrained to the tautomer (4b) form, was synthesized. nih.gov In parallel, an N-methylated derivative was prepared, which was confined to the tautomer (4a) form. nih.gov This N-methylated compound also lost its hydrogen bond donor capability, which resulted in a complete loss of antitubercular activity. nih.gov This finding demonstrates that the specific tautomeric form and the ability to participate in certain hydrogen bonds are critical for the compound's interaction with its target and, consequently, for its biological function.
Role in Perturbing Specific Cellular Processes (e.g., Iron Homeostasis in Mycobacteria)
While the primary mechanisms of action for many pyrazolo[1,5-a]pyrimidine derivatives involve direct enzyme inhibition, some have been investigated for their ability to disrupt other essential cellular processes. An initial hypothesis for a series of antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones suggested that they interfered with iron homeostasis in mycobacteria. nih.govacs.org One specific compound was shown to act by directly binding to intracellular Fe²⁺. nih.govacs.org
Another distinct cellular process perturbed by a different class of pyrazolo[1,5-a]pyrimidine derivatives is the biosynthesis of the mycobacterial cell wall. Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide analogues were found to inhibit the MmpL3 protein, leading to an accumulation of trehalose (B1683222) monomycolate and interfering with the production of trehalose dimycolate, a key component of the mycobacterial outer membrane. plos.org
Allosteric vs. ATP-Competitive Inhibition Mechanisms
Pyrazolo[1,5-a]pyrimidine derivatives can inhibit their target kinases through two principal mechanisms: allosteric inhibition and ATP-competitive inhibition. nih.govrsc.org
ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket of the kinase domain, directly competing with the endogenous ATP substrate. This prevents the phosphorylation of downstream target proteins. nih.gov
Allosteric inhibitors bind to a site on the kinase that is distinct from the ATP pocket. This binding induces a conformational change in the protein that locks it in an inactive state, preventing its catalytic activity or its interaction with other signaling molecules. nih.gov
The choice of inhibition mechanism can have significant consequences for the ultimate biological outcome. For example, in the context of AKT inhibitors, it has been observed that while both allosteric and ATP-competitive inhibitors can effectively suppress cell proliferation, allosteric inhibitors tend to induce significantly more cancer cell death. nih.govnih.gov This suggests that the two classes of inhibitors may have distinct effects on downstream signaling pathways beyond simple kinase inhibition. nih.gov The ability of the pyrazolo[1,5-a]pyrimidine scaffold to be adapted for either mechanism provides a powerful tool for fine-tuning the pharmacological properties of new drug candidates. nih.govrsc.org
Table 2: Comparison of Inhibition Mechanisms
| Mechanism | Binding Site | Mode of Action | Example Target Class | Reference |
|---|---|---|---|---|
| ATP-Competitive | Kinase ATP-binding pocket | Competes with ATP, preventing substrate phosphorylation. | Protein Kinases (e.g., AKT) | nih.govrsc.orgnih.gov |
Novel Binding Site Identification (e.g., on α-tubulin)
The search for novel therapeutic agents often leads to the discovery of new binding sites on established biological targets. While many tubulin inhibitors bind to well-characterized sites such as the colchicine (B1669291), taxane, or vinblastine (B1199706) sites, research continues to uncover new possibilities. Pyrazolo[1,5-a]pyrimidine derivatives have been successfully designed as tubulin polymerization inhibitors that target the known colchicine binding site. nih.gov
Significantly, recent crystallographic studies on other microtubule-active agents have revealed entirely new binding sites. For example, the clinical candidate cevipabulin (B1684092) was found to bind not only to the vinblastine site on β-tubulin but also to a completely novel site on α-tubulin. researchgate.net Binding at this new site pushes the αT5 loop outward, destabilizing the tubulin heterodimer and leading to its degradation. researchgate.net This discovery of a new druggable pocket on α-tubulin is highly relevant for the development of the next generation of antimicrotubule agents, including those based on the pyrazolo[1,5-a]pyrimidine scaffold. researchgate.net It opens up new avenues for designing compounds with unique mechanisms of action, potentially overcoming resistance to drugs that target the classical binding sites. researchgate.net
Therapeutic Potential and Clinical Relevance of 5 Methylpyrazolo 1,5 a Pyrimidin 7 Amine Derivatives
Potential in Oncological Therapies (e.g., Targeted Cancer Treatment)
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold are prominent in the development of targeted cancer therapies, primarily due to their potent activity as protein kinase inhibitors (PKIs). nih.govrsc.org Protein kinases are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. rsc.org The pyrazolo[1,5-a]pyrimidine structure is adept at mimicking ATP and interacting with the ATP-binding pocket of various kinases, leading to the inhibition of their oncogenic activity. nih.gov
Extensive research has identified their efficacy against a range of kinases implicated in different cancers. rsc.org These include:
Cyclin-Dependent Kinases (CDKs): Particularly CDK2, which is crucial for cell cycle regulation. Inhibition of CDK2 by pyrazolo[1,5-a]pyrimidine derivatives can halt the proliferation of cancerous cells. ekb.eg
Epidermal Growth Factor Receptor (EGFR): Derivatives targeting EGFR have shown potential in treating non-small cell lung cancer (NSCLC). rsc.org
B-Raf and MEK: These kinases are key components of the MAPK/ERK pathway, and their inhibition by these derivatives is particularly relevant in melanoma treatment. rsc.org
Phosphoinositide 3-kinases (PI3K): The PI3Kδ isoform, in particular, has been identified as a promising therapeutic target in cancer. nih.gov
Other significant kinase targets include CK2, Pim-1, and DRAK1. rsc.org
The anticancer potential of these compounds has been demonstrated through their cytotoxic effects on various human cancer cell lines. For example, a study on newly synthesized pyrazolo[1,5-a]pyrimidin-2-amine (B2852195) derivatives showed promising activity against colorectal (HCT-116), liver (HepG-2), and breast (MCF-7) cancer cell lines. ekb.eg
| Compound | HCT-116 (Colon) | HepG-2 (Liver) | MCF-7 (Breast) |
|---|---|---|---|
| Derivative 5a | 13.26 | 16.11 | 18.52 |
| Derivative 5b | 8.64 | 12.76 | 20.26 |
| Derivative 5c | 16.74 | 15.45 | 19.88 |
| Doxorubicin (Standard) | 5.49 | 7.45 | 7.45 |
Data sourced from a study on pyrazolo[1,5-a]pyrimidine derivatives' anticancer activity. ekb.eg
Applications in Infectious Disease Treatment (Bacterial, Viral, Parasitic)
The pyrazolo[1,5-a]pyrimidine scaffold is a foundation for developing agents against a wide array of infectious diseases. google.com
Antiviral Activity: These derivatives have shown potent antiviral properties. A key mechanism involves the inhibition of phosphatidylinositol 4-kinase (PI4K), an enzyme vital for the replication of several viruses. google.com
Hepatitis C Virus (HCV) and Coronaviruses: Research has demonstrated that PI4K is essential for the replication of both HCV and coronaviruses, making PI4K inhibitors based on this scaffold promising antiviral candidates. google.com
Picornaviruses: Certain derivatives that inhibit PI4K have been identified as potent antivirals against picornaviruses. google.com
Herpesviruses: Specific 3-arylpyrazolo[1,5-a]pyrimidines have been disclosed to have significant activity against herpesviruses. google.com
Antibacterial Activity: The scaffold has been extensively explored for its antitubercular and broader antibacterial effects.
Tuberculosis: Pyrazolo[1,5-a]pyrimidin-7(4H)-one was identified in high-throughput screening as a potential lead against Mycobacterium tuberculosis (Mtb). nih.govacs.org Subsequent synthesis and testing of analogues led to compounds with substantial improvements in antitubercular activity and low cytotoxicity, showing promise in targeting Mtb within macrophages. nih.govacs.org
Other Bacteria: Studies have also demonstrated the efficacy of pyrazolo[1,5-a]pyrimidine derivatives against common bacterial pathogens. jocpr.com
| Organism | Type | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | 23 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 24 |
| Escherichia coli | Gram-negative Bacteria | 22 |
Data reflects the potency of a specific derivative against various bacterial strains. jocpr.com
Antiparasitic Activity: The therapeutic reach of these compounds also extends to parasitic infections, with some derivatives reported to have antischistosomal properties. researchgate.net
Role in Inflammatory Disorders
Pyrazolo[1,5-a]pyrimidine derivatives are recognized for their anti-inflammatory potential, targeting key mediators in inflammatory pathways. google.comresearchgate.net Chronic inflammation is a contributor to numerous diseases, making control of the inflammatory response a critical therapeutic goal. mdpi.com
PI3Kδ Inhibition: The delta isoform of phosphoinositide 3-kinase (PI3Kδ) is an attractive target for treating inflammatory diseases like asthma. nih.gov It plays a role in the activation of various immune cells, including T cells, B cells, basophils, and eosinophils. nih.gov Selective PI3Kδ inhibitors based on the pyrazolo[1,5-a]pyrimidine core are being developed as a potential treatment for patients who respond poorly to current therapies. nih.gov
PDE4 Inhibition: Phosphodiesterase 4 (PDE4) is another important target in inflammatory conditions. Pyrazolo[1,5-a]pyrimidines have been investigated as PDE4 inhibitors, which can modulate inflammatory responses. rsc.org
MAPK Inhibition: Research into related scaffolds like pyrazolo[1,5-a]quinazolines has identified compounds that may act as ligands for mitogen-activated protein kinases (MAPKs) such as JNK, p38α, and ERK2, all of which are central to inflammatory signaling. mdpi.com
Prospects in Neurological and Metabolic Conditions (e.g., Alzheimer's, Diabetes, Anxiolysis)
The therapeutic applications of pyrazolo[1,5-a]pyrimidine derivatives extend to neurological and metabolic disorders. google.com
Neurological Conditions: There is emerging interest in these compounds for treating neurodegenerative diseases like Alzheimer's. google.comresearchgate.net Furthermore, certain derivatives have been noted for their anxiolytic (anti-anxiety) properties. researchgate.netresearchgate.net
Metabolic Conditions: The scaffold is present in the marketed anti-diabetic drug Anagliptin, which functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. nih.gov This highlights the established success and future potential of this chemical class in managing metabolic diseases like diabetes. google.comresearchgate.net
Strategies for Overcoming Drug Resistance Mechanisms
A significant challenge in therapy, particularly in oncology and infectious diseases, is the development of drug resistance. Research into pyrazolo[1,5-a]pyrimidine derivatives actively addresses this issue.
Oncology: In cancer treatment, resistance to kinase inhibitors can emerge over time, reducing their effectiveness. nih.gov A key strategy involves the rational design of next-generation pyrazolo[1,5-a]pyrimidine derivatives that can overcome these known resistance mechanisms, for instance, by targeting mutations in the kinase domain or by employing different binding modes. rsc.orgnih.gov
Tuberculosis: In the context of antitubercular agents, understanding resistance is crucial. For pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, resistance was found to be conferred by a mutation in Rv1751, a gene encoding an FAD-dependent hydroxylase. nih.gov This enzyme was shown to promote the catabolism (breakdown) of the compound. nih.gov This mechanistic insight is vital for designing new analogues that can evade this resistance pathway and maintain their efficacy against Mtb. nih.govacs.org
Current Challenges and Future Research Directions in 5 Methylpyrazolo 1,5 a Pyrimidin 7 Amine Research
Enhancing Selectivity and Minimizing Off-Target Effects
A primary challenge in the development of kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is achieving high selectivity for the target kinase to minimize off-target effects and associated toxicities. Many kinases share structural similarities in their ATP-binding pockets, making the design of selective inhibitors a complex task.
Research efforts are focused on modifying the pyrazolo[1,5-a]pyrimidine core at various positions to exploit subtle differences in the kinase ATP-binding sites. Substitutions at the 3-, 5-, and 7-positions of the scaffold can significantly alter the electronic properties and molecular conformation, thereby influencing interactions with biological targets. For instance, the introduction of specific side chains can create new hydrogen bonds or hydrophobic interactions with non-conserved amino acid residues outside the primary hinge-binding region, thus enhancing selectivity.
One successful approach led to the discovery of a potent inhibitor of SRC kinase with approximately 1000-fold selectivity over the closely related ABL kinase. This was achieved by optimizing substituents at the N1 and C3 positions of the pyrazolo[1,5-a]pyrimidine core. Similarly, extensive structure-activity relationship (SAR) studies have been employed to develop selective inhibitors for other kinases, such as PI3Kδ, by designing molecules that interact with specific amino acids like Trp-760 in the target's binding pocket. Optimization of a pyrazolo[1,5-a]pyrimidine lead compound, which included macrocyclization, resulted in a highly potent and exclusively selective inhibitor for Casein Kinase 2 (CK2).
| Compound Class | Target Kinase | Selectivity Profile | Key Structural Modifications |
|---|---|---|---|
| Pyrazolopyrimidine Derivative | SRC | ~1000-fold selective over ABL | Optimization of substituents at N1 (e.g., 2-[4-(dimethylamino)-1-piperidyl]ethyl group) and C3 positions. |
| Pyrazolo[1,5-a]pyrimidine Derivative | PI3Kδ | High selectivity achieved through interaction with Trp-760 'tryptophan shelf'. | Incorporation of a morpholine-pyrimidine system and an indole substituent at the C(5) position. |
| Pyrazolo[1,5-a]pyrimidine Derivative (IC20) | CK2 | Exclusive selectivity for CK2 in a panel of kinases. | Macrocyclization of the pyrazolo[1,5-a]pyrimidine scaffold. |
| 5-methylpyrazolo[1,5-a]pyrimidine (B1610586) Derivative (10b, 10f) | c-Met | Potent and selective c-Met inhibition with IC50 values of 5.17 nM and 5.62 nM, respectively. | Introduction of nitrogen-containing heterocycles or substituted benzene rings at the R2 position. |
Future work will continue to focus on fine-tuning substituent patterns to improve kinase selectivity and reduce the risk of cardiotoxicity, a common issue with kinase inhibitors, by avoiding inhibition of targets like the hERG channel.
Strategies for Improving Bioavailability and Pharmacokinetic Profiles
Poor bioavailability and suboptimal pharmacokinetic profiles are significant obstacles in the clinical development of many promising pyrazolo[1,5-a]pyrimidine derivatives. Enhancing properties such as aqueous solubility, metabolic stability, and oral absorption is critical for therapeutic efficacy.
Strategies to address these issues involve chemical modifications to fine-tune the physicochemical properties of the compounds. For example, the introduction of a morpholine (B109124) group has been shown to improve selectivity and can also enhance solubility and other ADME (absorption, distribution, metabolism, and excretion) properties. Similarly, the incorporation of fluorine atoms can improve metabolic stability and binding interactions.
In the development of pyrazolo[1,5-a]pyrimidine-based Tropomyosin Receptor Kinase (Trk) inhibitors, specific modifications were found to enhance the pharmacokinetic profile. The addition of certain groups increased lipophilicity, leading to better metabolic stability and a more favorable in vivo profile with reduced toxicity. For a series of dual Mer and Flt3 tyrosine kinase inhibitors, specific cyclohexanol-containing pyrazolopyrimidine derivatives were reported to have good oral bioavailability and improved drug metabolism and pharmacokinetics. Ongoing research aims to systematically modify the scaffold to optimize the balance between potency, selectivity, and pharmacokinetic properties, potentially through the use of prodrug strategies or formulation technologies.
Development of Novel and More Efficient Synthetic Routes
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is a well-explored area, yet there is a continuous need for more efficient, cost-effective, and environmentally friendly synthetic methods to facilitate the rapid generation of diverse compound libraries for drug discovery.
Traditional synthetic methods often involve the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. While effective, these methods can sometimes result in low yields or a lack of regioselectivity.
Recent advancements have focused on overcoming these limitations:
Microwave-Assisted Synthesis : This technique significantly accelerates reaction times, often from hours to minutes, and improves product yields. It has been successfully applied to the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidin-7-amines under solvent-free conditions, enhancing the environmental friendliness of the process.
One-Pot and Multicomponent Reactions : These strategies improve efficiency by combining multiple synthetic steps into a single operation, reducing waste and simplifying purification. A one-pot cyclization methodology has been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives with high yields and excellent functional group tolerance. Rhodium-catalyzed multicomponent reactions have also been employed to create variously substituted pyrazolopyrimidines.
Novel Catalytic Systems : The use of palladium-catalyzed cross-coupling reactions has enabled the introduction of diverse functional groups, which is crucial for SAR studies. Copper(I) iodide has also been used as a catalyst in the synthesis of fused-core derivatives.
Green Chemistry Approaches : The development of syntheses in benign solvents like water or under solvent-free conditions is a key area of future research, aiming to reduce the environmental impact of chemical synthesis.
| Synthetic Method | Key Features | Example Application | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times (minutes), high yields, often solvent-free. | Regioselective synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. | |
| One-Pot Cyclization | High efficiency, reduced waste, good functional group tolerance. | Synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives from aminopyrazoles and enaminones. | |
| Condensation with β-dicarbonyls | Frequently used, versatile for building the pyrimidine (B1678525) ring. | Reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds. | |
| Palladium-Catalyzed Reactions | Allows for diverse functionalization (C-C and C-N bond formation). | Synthesis of fused heterocycles. |
Future synthetic efforts will likely focus on further refining these methods and exploring new reaction pathways, such as pericyclic reactions, to build the core structure from acyclic precursors.
Exploration of New Therapeutic Areas and Targets
While the primary focus of research on pyrazolo[1,5-a]pyrimidine derivatives has been cancer, their versatile structure makes them promising candidates for a range of other diseases. The scaffold is considered "privileged" in drug discovery, capable of interacting with numerous biological targets.
Current and future exploration includes:
Oncology : Research continues to identify new kinase targets in cancer. Beyond well-studied kinases like SRC and EGFR, derivatives are being developed as potent inhibitors of c-Met, Trk, Pim-1, and various Cyclin-Dependent Kinases (CDKs). For example, specific 5-methylpyrazolo[1,5-a]pyrimidine derivatives have shown nanomolar inhibitory activity against c-Met kinase, a key target in several cancers. The Trk family of kinases, crucial targets in solid tumors, are also effectively inhibited by compounds based on this scaffold, with several drugs already on the market.
Inflammatory and Autoimmune Diseases : Kinases play crucial roles in immune signaling pathways. Selective inhibitors of PI3Kδ, for instance, are being investigated for the treatment of respiratory diseases like COPD and asthma, as well as autoimmune conditions.
Infectious Diseases : The pyrazolo[1,5-a]pyrimidine core has been investigated for applications beyond kinase inhibition. Some derivatives have demonstrated potential as antimicrobial agents by targeting bacterial RNA polymerase. Others have shown antitubercular activity, suggesting potential for treating mycobacterial infections.
Central Nervous System (CNS) Disorders : Some commercial drugs with the pyrazolo[1,5-a]pyrimidine core, such as Zaleplon and Indiplon, are used to treat insomnia, indicating the scaffold's utility for developing CNS agents.
| Therapeutic Area | Specific Target/Application | Compound Class |
|---|---|---|
| Oncology | SRC, EGFR, B-Raf, MEK, CK2, Pim-1, CDKs | Pyrazolo[1,5-a]pyrimidine derivatives |
| Oncology | Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC) | Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors |
| Oncology | c-Met Kinase | 5-methylpyrazolo[1,5-a]pyrimidine derivatives |
| Inflammatory Disease | PI3Kδ | Pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors |
| Infectious Disease | Bacterial RNA Polymerase (Antimicrobial) | Novel pyrazolo[1,5-a]pyrimidines |
| Infectious Disease | Antitubercular agents | Pyrazolo[1,5-a]pyrimidin-7(4H)-ones |
| CNS Disorders | GABA-A receptor modulators (e.g., for insomnia) | Zaleplon, Indiplon |
The broad applicability of this scaffold ensures that the exploration of new therapeutic targets will remain a vibrant area of research.
Integration of Advanced Experimental and Computational Techniques for Rational Drug Design
The development of potent and selective 5-methylpyrazolo[1,5-a]pyrimidin-7-amine derivatives increasingly relies on the synergy between advanced experimental and computational methods. This integrated approach facilitates a more rational and efficient drug design process, moving beyond traditional trial-and-error screening.
Computational Techniques:
Molecular Docking: This is a key computational tool used to predict the binding orientation and affinity of a ligand to its target protein. Docking studies help elucidate the binding modes of pyrazolo[1,5-a]pyrimidine derivatives within the active sites of kinases like c-Met and CDK2. These insights are crucial for understanding structure-activity relationships and designing new molecules with improved interactions with key amino acid residues.
Structure-Activity Relationship (SAR) Studies: Computational analysis complements experimental SAR data, helping to rationalize why certain chemical modifications enhance potency or selectivity. By building computational models, researchers can predict the effects of new substitutions before undertaking their synthesis.
Advanced Experimental Techniques:
High-Throughput Screening (HTS): While not detailed in the provided context, HTS is a standard experimental method for rapidly testing large libraries of compounds for activity against a specific target.
Phenotypic Screening: This approach involves screening compounds for their effect on cell behavior (e.g., inhibiting cancer cell proliferation) without prior knowledge of the specific molecular target. This can lead to the discovery of compounds with novel mechanisms of action. Subsequent target deconvolution is then used to identify the molecular target responsible for the observed phenotype.
X-ray Crystallography: Obtaining crystal structures of inhibitors bound to their target proteins provides definitive, high-resolution information about the binding mode. This structural data is invaluable for structure-based drug design, allowing for the precise design of new derivatives to optimize interactions.
By combining computational predictions with experimental validation, researchers can accelerate the cycle of drug design, synthesis, and testing. This rational approach was instrumental in developing highly selective c-Met and Trk inhibitors, where docking studies guided the synthesis of compounds with enhanced potency and desired cellular activity.
Q & A
Q. How can pyrazolo[1,5-a]pyrimidines overcome multidrug resistance in cancer or infectious disease models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
